4-Amino-2-hydroxylamino-6-nitrotoluene
Description
4-Amino-2-hydroxylamino-6-nitrotoluene (C₇H₈N₄O₃) is a nitroaromatic compound primarily recognized as a metabolic intermediate in the biodegradation of 2,4,6-trinitrotoluene (TNT) by anaerobic bacteria such as Clostridium acetobutylicum . Structurally, it features a toluene backbone substituted with an amino (-NH₂) group at position 4, a hydroxylamino (-NHOH) group at position 2, and a nitro (-NO₂) group at position 4. This arrangement confers unique reactivity, enabling its participation in reductive pathways that detoxify TNT.
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
N-(5-amino-2-methyl-3-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C7H9N3O3/c1-4-6(9-11)2-5(8)3-7(4)10(12)13/h2-3,9,11H,8H2,1H3 |
InChI Key |
VQMWRUKXHJGSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Nitrotoluene Derivatives
Structural and Functional Differences
Substituent Position and Reactivity: The hydroxylamino (-NHOH) group in this compound enhances its susceptibility to further reduction or conjugation compared to nitro (-NO₂) or amino (-NH₂) groups in analogs like 4-Amino-2,6-dinitrotoluene . Isomeric differences (e.g., 2-amino vs. 4-amino substitution in 2-Amino-4,6-dinitrotoluene) influence electronic distribution, altering reduction rates and metabolic fate .
Biotransformation Dynamics: 4-Hydroxylamino-2,6-dinitrotoluene is transient in biotic systems due to rapid enzymatic reduction, whereas 2,4-Dihydroxylamino-6-nitrotoluene accumulates in growth-supporting media, indicating slower downstream processing .
Environmental Persistence: Compounds with multiple hydroxylamino groups (e.g., 2,4-Dihydroxylamino-6-nitrotoluene) exhibit higher aqueous solubility and faster degradation rates compared to nitro-dominated analogs like 4-Amino-2,6-dinitrotoluene .
Research Implications and Data Gaps
While the provided evidence clarifies the role of this compound in TNT biodegradation, critical data gaps remain:
- Physical Properties : Experimental determination of melting/boiling points and solubility is needed to predict environmental behavior.
- Synthetic Pathways: Detailed protocols for laboratory synthesis (e.g., via controlled reductions of 4-Amino-2,6-dinitrotoluene) require further validation .
- Toxicity Profile: Comparative ecotoxicological impacts of hydroxylamino vs. amino/nitro derivatives are unaddressed in current literature.
Preparation Methods
Enzymatic Reduction by Pseudomonas Species
Nitrobenzene-grown Pseudomonas JS52 cells catalyze the sequential reduction of TNT’s nitro groups via oxygen-insensitive nitroreductases. The pathway proceeds through 4-hydroxylamino-2,6-dinitrotoluene (4HADNT) as an intermediate, which is further reduced to 4-amino-2,6-dinitrotoluene (4ADNT). Under anaerobic conditions, 4ADNT undergoes a second reduction to yield 2-hydroxylamino-4-amino-6-nitrotoluene (2HA4ANT), a structural isomer of the target compound.
Critical Parameters :
-
Electron Donors : NADPH serves as the primary reductant, with optimal activity at pH 7.0–7.5.
-
Inhibitors : Oxygen reversibly inhibits hydroxylamino-to-amino conversions, necessitating anaerobic chambers for intermediate stabilization.
Table 1: Microbial Reduction of TNT to Hydroxylamino/Amino Derivatives
Chemical Reduction Methods
Zinc-Ammonium Chloride System
A seminal chemical route involves the anaerobic treatment of TNT with zinc dust and ammonium chloride in ethanol. The 4-nitro group is preferentially reduced to hydroxylamino, forming 4HADNT, which is subsequently treated with glacial acetic acid to protonate the hydroxylamino group and prevent oxidation. Adjusting the zinc-to-TNT molar ratio to 3:1 enables partial reduction of the 2-nitro group, yielding 4-amino-2-hydroxylamino-6-nitrotoluene at 72% purity after HPLC purification.
Reaction Scheme :
Table 2: Optimization of Zinc-Mediated Reduction
| Zn:TNT Ratio | Temperature (°C) | Time (h) | Product Purity (%) |
|---|---|---|---|
| 2:1 | 25 | 48 | 58 |
| 3:1 | 30 | 36 | 72 |
| 4:1 | 35 | 24 | 65 |
Higher zinc ratios accelerate over-reduction to diamino derivatives, necessitating strict stoichiometric control.
Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) catalysts selectively reduce TNT’s 4-nitro group to amino under 1 atm H₂ in tetrahydrofuran (THF). Subsequent introduction of hydroxylamine hydrochloride selectively reduces the 2-nitro group to hydroxylamino, achieving an overall yield of 68%.
Critical Challenges :
-
Catalyst Poisoning : Residual sulfur in TNT feedstock deactivates Pd/C, requiring pre-treatment with activated charcoal.
-
Regioselectivity : Competitive reduction at the 6-nitro position occurs at H₂ pressures >3 atm, forming undesired 4-amino-6-hydroxylamino-2-nitrotoluene.
Hybrid Biological-Chemical Approaches
Enzymatic Synthesis of 4ADNT Followed by Chemical Reduction
Pseudomonas-derived 4ADNT is chemically reduced using sodium dithionite (Na₂S₂O₄) in phosphate buffer (pH 6.0). The 2-nitro group is converted to hydroxylamino, yielding the target compound at 54% efficiency.
Advantages :
-
Mild Conditions : Reactions proceed at 25°C, minimizing decomposition of heat-labile hydroxylamino groups.
-
Scalability : Enzymatic steps generate gram-scale 4ADNT, which is stable enough for batch processing.
Table 3: Comparison of Hybrid Methodologies
| Method | 4ADNT Source | Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Enzymatic/Chemical | Pseudomonas JS52 | Na₂S₂O₄ | 54 | 89 |
| Microbial Consortium | Mixed Culture | Zn/NH₄Cl | 48 | 78 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, DMSO-d₆) of this compound reveals distinct shifts for the amino (δ 6.18 ppm, singlet) and hydroxylamino (δ 10.09–10.05 ppm, doublet) protons. The aromatic CH group resonates at δ 4.40 ppm, confirming substitution at the 2- and 4-positions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-2-hydroxylamino-6-nitrotoluene with high purity?
- Methodological Answer : A two-step approach is often employed:
Nitration and Reduction : Start with a nitrotoluene precursor (e.g., 3-nitrotoluene) and perform selective nitration under controlled acidic conditions.
Hydroxylamination : Introduce the hydroxylamino group via catalytic hydrogenation using a palladium catalyst in ethanol, followed by purification via recrystallization (e.g., ethanol as solvent) to isolate high-purity product .
- Key Considerations : Monitor reaction progress with TLC (silica gel, UV visualization) and confirm purity via HPLC (C18 column, 70:30 water:acetonitrile mobile phase).
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR (DMSO-d6, 400 MHz) to identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxylamino protons at δ 5.2 ppm).
- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .
- Elemental Analysis : Verify empirical formula (CHNO) via combustion analysis (deviation < 0.3% for C, H, N).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer :
- Data Validation : Cross-reference literature values (e.g., mp 88–90°C for analogous nitroaniline derivatives ) with experimental replicates.
- Controlled Measurements : Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min under nitrogen to minimize decomposition.
- Hypothesis Testing : Investigate polymorphism by crystallizing the compound in different solvents (e.g., ethanol vs. acetone) and analyze via X-ray diffraction .
Q. What experimental approaches are used to study the environmental adsorption behavior of this compound on indoor surfaces?
- Methodological Answer :
- Surface Reactivity Assays : Expose glass, PVC, or drywall samples to the compound in a controlled chamber (25°C, 50% RH) and quantify adsorption via GC-MS after solvent extraction.
- Advanced Imaging : Apply atomic force microscopy (AFM) or Raman microspectroscopy to map molecular interactions at nanoscale resolution .
- Oxidative Degradation : Simulate indoor ozone (50 ppb) to assess stability and degradation byproducts (e.g., nitroso derivatives).
Q. How does the hydroxylamino group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS.
- pH-Dependent Stability : Prepare buffered solutions (pH 2–12) and measure decomposition rates using UV-Vis spectroscopy (λ = 300 nm for nitroaromatic absorbance).
- Radical Scavenging : Investigate hydroxylamino redox behavior using cyclic voltammetry (glassy carbon electrode, 0.1 M KCl electrolyte) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
